molecular formula C11H21NO2S B12996090 3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid

3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid

Cat. No.: B12996090
M. Wt: 231.36 g/mol
InChI Key: DZSIPMOVFCTNIN-UHFFFAOYSA-N
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Description

3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid is an organic compound that features a unique combination of functional groups, including an isopropyl group, a tetrahydrothiopyran ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid typically involves the following steps:

    Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the hydrogenation of thiopyran derivatives under high pressure and temperature conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-carboxylic acid: A related compound with a similar thiopyran ring structure.

    4-Aminotetrahydropyran: A compound with a tetrahydropyran ring and an amino group.

    2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: A compound with a tetrahydropyran ring and a propanoic acid moiety.

Uniqueness

3-(Isopropyl(tetrahydro-2H-thiopyran-3-yl)amino)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group, tetrahydrothiopyran ring, and propanoic acid moiety makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

3-[propan-2-yl(thian-3-yl)amino]propanoic acid

InChI

InChI=1S/C11H21NO2S/c1-9(2)12(6-5-11(13)14)10-4-3-7-15-8-10/h9-10H,3-8H2,1-2H3,(H,13,14)

InChI Key

DZSIPMOVFCTNIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)O)C1CCCSC1

Origin of Product

United States

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